Pentathionic acid

Catalog No.
S13304356
CAS No.
14700-26-6
M.F
H2O6S5
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentathionic acid

CAS Number

14700-26-6

Product Name

Pentathionic acid

Molecular Formula

H2O6S5

Molecular Weight

258.3 g/mol

InChI

InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI Key

JEIULZGUODBGJK-UHFFFAOYSA-N

Canonical SMILES

OS(=O)(=O)SSSS(=O)(=O)O

Pentathionic acid is an oxoacid with the chemical formula H2S5O6\text{H}_2\text{S}_5\text{O}_6. It belongs to the class of polythionic acids, which are characterized by chains of sulfur atoms bonded to sulfonic acid groups. Specifically, pentathionic acid consists of a chain of five sulfur atoms, which contributes to its unique properties and reactivity. This compound is typically formed through the reaction of sulfur dioxide with elemental sulfur in an aqueous environment, leading to the production of various polythionic acids, including pentathionic acid itself .

: Other synthetic routes include the interaction of hydrogen sulfide with sulfur trioxide or other polysulfonic acids.
  • Laboratory Synthesis: In laboratory settings, pentathionic acid can also be synthesized through controlled reactions involving sulfur halides and sulfite ions .
  • These methods highlight the versatility of pentathionic acid synthesis but also indicate that many competing reactions may occur during its formation.

    Pentathionic acid has several applications:

    • Catalyst in Organic Synthesis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity .
    • Agricultural Use: Due to its antifungal properties, it may be employed in agricultural settings to manage fungal infections in crops .
    • Chemical Research: Pentathionic acid is also a subject of interest in chemical research for understanding the behavior and properties of polythionic acids.

    Pentathionic acid shares similarities with several other polythionic acids. Below is a comparison highlighting its uniqueness:

    CompoundChemical FormulaNumber of Sulfur AtomsUnique Properties
    Dithionic AcidH2S2O6\text{H}_2\text{S}_2\text{O}_62Strongly different properties; less stable than pentathionic acid
    Trithionic AcidH2S3O6\text{H}_2\text{S}_3\text{O}_63Intermediate properties; more reactive than pentathionic acid
    Tetrathionic AcidH2S4O6\text{H}_2\text{S}_4\text{O}_64More stable than trithionic but less than pentathionic acid
    Hexathionic AcidH2S6O6\text{H}_2\text{S}_6\text{O}_66Larger chain; stability varies significantly from pentathionic acid

    Pentathionic acid stands out due to its five sulfur atom chain, which contributes to its unique reactivity and stability compared to shorter or longer chain analogs within the polythionic series .

    XLogP3

    -0.5

    Hydrogen Bond Acceptor Count

    9

    Hydrogen Bond Donor Count

    2

    Exact Mass

    257.84549365 g/mol

    Monoisotopic Mass

    257.84549365 g/mol

    Heavy Atom Count

    11

    UNII

    98R9TZ772P

    Dates

    Modify: 2024-08-10

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